4-hydroxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
Overview
Description
4-Hydroxybenzaldehyde is an organic compound with the formula C6H4OH (CHO) . It is one of the three isomers of hydroxybenzaldehyde . 3,4-Dimethylbenzaldehyde is a benzaldehyde derivative .
Synthesis Analysis
4-Hydroxybenzaldehyde is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .Molecular Structure Analysis
The molecular formula of 4-Hydroxybenzaldehyde is C7H6O2 .Chemical Reactions Analysis
In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone . 3,4-Dimethylbenzaldehyde is the OH radical initiated oxidative degradation product of trimethylbenzene .Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde appears as a yellow to tan powder. It has a density of 1.129 g/cm3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C .Safety and Hazards
properties
IUPAC Name |
4-[(E)-[(3,7-dimethylquinolin-2-yl)hydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(22)8-5-14/h3-11,22H,1-2H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNEAIJIQNANG-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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